2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide
Description
2-Chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide is a synthetic benzamide derivative characterized by a 2-chloro-6-fluorobenzoyl core linked to a 2-cyclopropyl-2-hydroxypropylamine substituent. The compound’s structure combines halogenated aromatic moieties with a cyclopropane-containing hydroxyalkyl side chain, which may confer unique physicochemical and biological properties. The chloro and fluoro groups at the 2- and 6-positions of the benzamide ring are likely to influence electronic distribution, lipophilicity, and binding interactions with biological targets.
Properties
IUPAC Name |
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClFNO2/c1-13(18,8-5-6-8)7-16-12(17)11-9(14)3-2-4-10(11)15/h2-4,8,18H,5-7H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IETYWCUDYAVJDF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=CC=C1Cl)F)(C2CC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chlorobenzoyl chloride, cyclopropylamine, and 6-fluorobenzamide.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the formation of the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The chloro group can be reduced to form a corresponding hydrocarbon.
Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropyl group may yield a ketone or carboxylic acid, while substitution of the chloro group with an amine may result in an amide derivative.
Scientific Research Applications
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes and pathways.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific context and application being studied.
Comparison with Similar Compounds
Key Observations:
Enzyme Inhibition and Binding Affinity
- Benzamide Derivatives: Compounds like (2-chloro-N-[6-(dipropylsulfamoyl)benzothiazol-2-yl]-6-fluoro-benzamide) exhibit sulfonamide-linked benzothiazole groups, which are known to target enzymes such as carbonic anhydrases. The target compound’s hydroxypropyl side chain may favor interactions with polar active sites, contrasting with sulfonamide-based inhibitors .
- Halogen Interactions : The 2-Cl and 6-F substituents in the target and may enhance binding to hydrophobic pockets in enzyme targets, as seen in kinase inhibitors where halogens participate in halogen bonding .
Biological Activity
2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)-6-fluorobenzamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound features a unique structural configuration that may influence its interaction with biological systems, making it a subject of research in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The chemical structure of this compound can be summarized as follows:
- IUPAC Name : this compound
- CAS Number : 1286718-39-5
- Molecular Formula : C13H15ClFNO2
- Molecular Weight : 273.72 g/mol
Structural Features
The compound is characterized by:
- A chloro group (Cl) at the 2-position.
- A cyclopropyl group attached to a hydroxypropyl moiety.
- A fluorine atom (F) at the 6-position of the benzamide structure.
The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, potentially leading to therapeutic effects. The exact mechanisms are still under investigation, but preliminary studies suggest that the compound may act as an enzyme inhibitor or receptor antagonist, influencing cellular processes relevant to disease states .
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related benzamide derivatives have shown activity comparable to established antibiotics such as isoniazid and ciprofloxacin . This suggests potential applications in treating bacterial infections.
Anti-inflammatory Effects
Preliminary studies have also explored the anti-inflammatory potential of this compound. In vitro assays demonstrated that it could inhibit pro-inflammatory cytokines, indicating a possible role in managing inflammatory diseases .
Neuropharmacological Studies
Neuroscience research has highlighted the potential neuropharmacological effects of similar compounds. Investigations into their ability to modulate neurotransmitter systems may lead to applications in treating neurological disorders .
Comparative Analysis with Similar Compounds
A comparison of this compound with structurally related compounds reveals differences in biological activity:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)-6-fluorobenzamide | Similar to target compound | Moderate antimicrobial activity |
| N-(2-cyclopropyl-2-hydroxypropyl)-benzamide | Lacks fluorine | Lower potency in enzyme inhibition |
| 2-chloro-N-(3-cyclopropyl-3-hydroxypropyl)benzenesulfonamide | Contains sulfonamide group | Enhanced solubility but varied activity |
Study on Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of various benzamide derivatives, this compound was found to exhibit a minimum inhibitory concentration (MIC) against several bacterial strains, demonstrating its potential as a lead compound for further development .
In Vivo Models
In vivo studies using animal models have shown promising results regarding the anti-inflammatory effects of this compound. Administration led to reduced edema and inflammation markers, supporting its therapeutic potential in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
